3-(Furan-2-yl)-acryloyl azide

描述

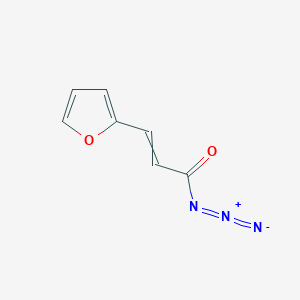

Structure

3D Structure

属性

CAS 编号 |

59898-36-1 |

|---|---|

分子式 |

C7H5N3O2 |

分子量 |

163.13 g/mol |

IUPAC 名称 |

3-(furan-2-yl)prop-2-enoyl azide |

InChI |

InChI=1S/C7H5N3O2/c8-10-9-7(11)4-3-6-2-1-5-12-6/h1-5H |

InChI 键 |

TYRPHHUJSDCXEE-UHFFFAOYSA-N |

规范 SMILES |

C1=COC(=C1)C=CC(=O)N=[N+]=[N-] |

产品来源 |

United States |

Fundamental Chemical Reactivity and Transformation Pathways of 3 Furan 2 Yl Acryloyl Azide

Curtius Rearrangement: Mechanistic Insights and Diverse Product Formation

The Curtius rearrangement is a cornerstone of organic chemistry, providing a reliable method for the conversion of carboxylic acids, via their corresponding acyl azides, into isocyanates. nih.gov This thermal or photochemically induced reaction proceeds with the loss of nitrogen gas and the migration of the group attached to the carbonyl carbon, with full retention of its configuration. nih.gov For 3-(Furan-2-yl)-acryloyl azide (B81097), this rearrangement unlocks a pathway to the highly reactive furanyl vinyl isocyanate intermediate, a precursor to a variety of nitrogen-containing compounds.

In Situ Generation and Reactivity of Furanyl Isocyanates

The thermal decomposition of 3-(Furan-2-yl)-acryloyl azide leads to the in situ generation of (E)-2-(2-isocyanatovinyl)furan. This transient isocyanate is a potent electrophile, readily reacting with a wide range of nucleophiles. nih.gov The concerted mechanism of the Curtius rearrangement, where the loss of dinitrogen and the migration of the furanylvinyl group occur simultaneously, circumvents the formation of a discrete nitrene intermediate. nih.gov The high reactivity of the isocyanate group stems from the electrophilic nature of the central carbon atom, which is susceptible to attack by nucleophiles such as alcohols, amines, and water. nih.gov

Subsequent Reactivity of Isocyanate Intermediates with Nucleophiles (e.g., Grignard Reagents, Cyanocuprates)

The furanyl isocyanate intermediate generated from the Curtius rearrangement of this compound can be trapped by various nucleophiles to forge new carbon-carbon and carbon-heteroatom bonds. Organometallic reagents, such as Grignard reagents and organocuprates, are particularly effective in this regard.

The reaction of isocyanates with Grignard reagents provides a direct route to N-substituted amides. For instance, the addition of a Grignard reagent to the isocyanate, followed by hydrolysis, yields the corresponding amide. While specific studies on (E)-2-(2-isocyanatovinyl)furan with a wide range of Grignard reagents are not extensively documented, the general reactivity pattern of isocyanates suggests that this would be a viable method for the synthesis of various N-alkyl and N-aryl furan-containing amides.

Organocuprates, including cyanocuprates, are known for their soft nucleophilic character and are often employed for conjugate additions to α,β-unsaturated systems. chemistrysteps.com While their direct addition to the isocyanate group is less common than with Grignard reagents, copper-catalyzed reactions can facilitate the addition of various nucleophiles to isocyanates. nih.govrsc.org The reaction of a furanyl isocyanate with a cyanocuprate could potentially lead to the formation of an acyl-cyanide-like intermediate, which upon workup could yield amides or other carbonyl derivatives. Further research is needed to fully explore the scope and mechanism of these reactions with furanyl isocyanates.

Table 1: Representative Reactions of Isocyanates with Nucleophiles

| Isocyanate Precursor | Nucleophile | Product Type | Reference |

| Acyl Azide | Grignard Reagent (R-MgX) | N-Substituted Amide | General Knowledge |

| Acyl Azide | Alcohol (R-OH) | Carbamate | wikipedia.org |

| Acyl Azide | Amine (R-NH2) | Urea | wikipedia.org |

| Acyl Azide | Water (H2O) | Primary Amine (after decarboxylation) | wikipedia.org |

Rearrangement Pathways Leading to Furo[3,2-c]pyridine (B1313802) Scaffolds

The synthesis of fused heterocyclic systems is a significant endeavor in medicinal and materials chemistry. The furo[3,2-c]pyridine core, for example, is present in a number of biologically active molecules. wikipedia.org While the direct intramolecular cyclization of the isocyanate derived from this compound to form a furo[3,2-c]pyridine scaffold is not a commonly reported pathway, related cyclizations of vinyl isocyanates are known to produce various heterocyclic structures. combichemistry.com The synthesis of furo[3,2-c]pyridines has been achieved through other synthetic strategies, such as the Pictet-Spengler reaction of furan-containing ethanamines or through cascade reactions involving Sonogashira coupling followed by cyclization. semanticscholar.orgbeilstein-journals.org The potential for an intramolecular electrocyclization of the furanyl vinyl isocyanate, possibly under thermal or Lewis acid-catalyzed conditions, to access the furo[3,2-c]pyridine system remains an area for further investigation.

Cycloaddition Reactions Involving the Azide Functionality

The azide group in this compound is not only a precursor for the Curtius rearrangement but also a reactive handle for various cycloaddition reactions, providing a powerful tool for the construction of heterocyclic rings.

Huisgen 1,3-Dipolar Cycloadditions (Click Chemistry) for Heterocycle Formation

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne is a highly efficient and versatile reaction for the synthesis of 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org This reaction, particularly its copper(I)-catalyzed variant, is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org

This compound can readily participate in these cycloadditions with a variety of alkynes. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the azide acts as the 1,3-dipole and the alkyne as the dipolarophile. The resulting 1,2,3-triazole ring is a stable aromatic heterocycle found in many pharmaceuticals and functional materials. The copper-catalyzed version of this reaction (CuAAC) offers excellent regioselectivity, typically affording the 1,4-disubstituted triazole isomer. nih.gov

Table 2: Examples of Huisgen 1,3-Dipolar Cycloadditions with Organic Azides

| Azide Substrate | Alkyne Substrate | Catalyst | Product | Reference |

| Benzyl Azide | Phenylacetylene | Heat | 1-Benzyl-4-phenyl-1H-1,2,3-triazole & 1-Benzyl-5-phenyl-1H-1,2,3-triazole | organic-chemistry.org |

| Phenyl Azide | Phenylacetylene | Cu(I) | 1,4-Diphenyl-1H-1,2,3-triazole | wikipedia.org |

| Alkyl Azide | Terminal Alkyne | Ru(II) | 1,5-Disubstituted-1H-1,2,3-triazole | organic-chemistry.org |

Trapping Reactions with Highly Reactive Intermediates (e.g., Benzynes)

Highly reactive intermediates, such as benzynes, can be effectively "trapped" through cycloaddition reactions. Benzynes, which are neutral, highly strained intermediates derived from benzene, readily undergo [3+2] cycloaddition with azides to furnish benzotriazoles. nih.gov

The reaction of this compound with a benzyne (B1209423) precursor, such as 2-(trimethylsilyl)phenyl triflate, in the presence of a fluoride (B91410) source, would be expected to yield the corresponding N-acryloyl-substituted benzotriazole. This transformation provides a rapid and efficient route to functionalized benzotriazoles under mild conditions. organic-chemistry.org The furan-containing substituent would be incorporated into a larger, more complex heterocyclic framework, demonstrating the utility of this compound in the synthesis of diverse molecular scaffolds.

Allenyl Azide Cycloaddition Chemistry and Product Elucidation

While direct experimental studies on the allenyl azide cycloaddition chemistry of this compound are not extensively documented, the inherent reactivity of the azide group suggests its potential to participate in such reactions. Organic azides are well-known to undergo [3+2] cycloaddition reactions with various dipolarophiles. In the context of allenes, the azide can react across one of the double bonds to form triazoline derivatives.

The regioselectivity of this cycloaddition would be influenced by both electronic and steric factors. The electron-withdrawing nature of the acryloyl group would polarize the azide, and the substitution pattern on the allene (B1206475) would direct the mode of addition. Product elucidation would typically involve a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to determine the connectivity and stereochemistry of the resulting heterocyclic adduct, Infrared (IR) spectroscopy to identify key functional groups, and Mass Spectrometry (MS) to confirm the molecular weight.

Furan (B31954) Ring Reactivity Modulated by the Acryloyl Azide Moiety

The acryloyl azide functionality significantly influences the reactivity of the furan ring, primarily through electronic effects and by providing a neighboring group that can participate in intramolecular reactions.

Azide-Initiated Furan Ring Opening Mechanisms

The thermolysis or photolysis of this compound can initiate a cascade of reactions leading to the opening of the furan ring. This process is typically triggered by the decomposition of the azide group. Upon heating or irradiation, the acyl azide undergoes a Curtius rearrangement, losing nitrogen gas to form a highly reactive acyl nitrene intermediate.

Recent research on analogous systems, such as the thermolysis of 2-(2-azidobenzyl)furan derivatives, has demonstrated that the generated nitrene can attack the furan ring, leading to its cleavage. In the case of this compound, the vinylogous placement of the azide relative to the furan ring suggests that an intramolecular attack of the generated nitrene on the furan ring is a plausible pathway for ring opening. This would likely proceed through a transient, strained bicyclic intermediate which then rearranges to an open-chain product. The specific mechanism and resulting products would be dependent on the reaction conditions and the substitution pattern on the furan ring.

Nitrene Generation and Subsequent Intramolecular Cyclization Pathways (e.g., Indole (B1671886) Formation)

The generation of a nitrene intermediate from the acryloyl azide moiety is a pivotal step that can lead to various intramolecular cyclization reactions. One of the most significant transformations is the potential formation of indole derivatives. Studies on similar substrates have shown that a nitrene can insert into a C-H bond or add to a π-system.

In the case of this compound, the generated 2-(furan-2-yl)vinyl nitrene could potentially undergo intramolecular cyclization. While direct cyclization onto the furan ring might be one possibility, a more likely pathway, by analogy to related systems, could involve a rearrangement cascade following the initial nitrene formation. For instance, a study by Chalikidi et al. (2023) on the thermolysis of 2-(2-azidobenzyl)furans demonstrated a novel pathway to functionalized indoles initiated by an azide-induced furan ring opening. This suggests that the nitrene generated from this compound could trigger a similar ring-opening of the furan, followed by a subsequent recyclization to form a stable aromatic system like an indole. The exact pathway and the structure of the resulting indole would be contingent on the specific rearrangement and cyclization steps that follow the initial nitrene generation.

Advanced Synthetic Applications of 3 Furan 2 Yl Acryloyl Azide and Its Derivatives

Construction of Complex Heterocyclic Architectures

The unique electronic and structural properties of 3-(furan-2-yl)-acryloyl azide (B81097) facilitate its use in building a variety of heterocyclic frameworks. The azide group can serve as a nitrene precursor or participate in cycloaddition reactions, while the acryloyl moiety offers sites for further functionalization.

Synthetic Utility in the Preparation of Furo[3,2-c]pyridines and Analogues

The synthesis of furo[3,2-c]pyridine (B1313802) scaffolds can be achieved through intramolecular cyclization of nitrenes generated from vinyl azides. nih.govdigitellinc.comresearchgate.net In the case of 3-(furan-2-yl)-acryloyl azide, thermal or photochemical decomposition can generate a highly reactive nitrene intermediate. This nitrene can then undergo an intramolecular cyclization reaction. The process involves the insertion of the nitrene into a C-H bond of the furan (B31954) ring, leading to the formation of the fused pyridine (B92270) ring and constructing the furo[3,2-c]pyridine core. The specific substitution pattern on the resulting heterocyclic system is dictated by the regioselectivity of the nitrene insertion.

Divergent Syntheses of Functionalized Indoles and Related Polycyclic Systems

A notable application of furan-containing azides is in the synthesis of functionalized indoles through a reaction cascade involving furan ring opening. researchgate.net In a process initiated by the thermal decomposition of related 2-(2-azidobenzyl)furans, the generated nitrene attacks the ipso-position of the furan ring. This attack prompts a cyclization event that is followed by the opening of the furan ring. The cascade ultimately affords indoles that are substituted at the 2-position with an acylvinyl group, a functional handle suitable for further chemical modifications. This method represents an efficient pathway to polysubstituted indoles from readily available furan derivatives. researchgate.net

| Starting Material Class | Key Reaction Step | Product Scaffold | Potential for Further Diversification |

| 2-(2-Azidobenzyl)furans | Thermolysis-induced nitrene formation and furan ring opening | 2-(Acylvinyl)indoles | The acylvinyl substituent allows for various subsequent transformations. |

| 4H-Furo[3,2-b]indoles | Gold-catalyzed cascade with allenes | 2-Spiroindolin-3-ones | The spirocyclic system introduces complexity and can be further functionalized. researchgate.net |

Preparation of 2-Amido Substituted Furan Derivatives

The acryloyl azide group is a direct precursor to an isocyanate through the Curtius rearrangement, a thermal or photochemical reaction that proceeds with the loss of nitrogen gas. nih.govmdpi.com The resulting vinyl isocyanate intermediate is highly electrophilic and can be trapped by various nucleophiles to yield 2-amido substituted furan derivatives. For instance, reacting the isocyanate with alcohols produces carbamates, while reaction with amines yields ureas. This method provides a straightforward route to a diverse range of furan derivatives with amide-containing functionalities at the 2-position. researchgate.netresearchgate.net

| Nucleophile | Resulting Functional Group | Product Class |

| Water (H₂O) | Amine (after decarboxylation) | 2-Aminofuran derivative |

| Alcohol (R-OH) | Urethane/Carbamate | 2-(Alkoxycarbonylamino)furan |

| Amine (R-NH₂) | Urea | 2-(Ureido)furan |

Formation of Quinazolin-4-one Scaffolds from Related Acryloyl Precursors

While the direct synthesis of quinazolin-4-ones from this compound itself is not extensively documented, the formation of this scaffold from related acyl azide precursors is a well-established strategy. researchgate.netgeneris-publishing.comresearchgate.net This transformation typically relies on the Curtius rearrangement of an acyl azide to an isocyanate. nih.govznaturforsch.com In a potential synthetic route, an acryloyl azide could undergo rearrangement to a vinyl isocyanate. This intermediate could then participate in a cyclization reaction with an anthranilamide (2-aminobenzamide) derivative. The reaction would involve the nucleophilic attack of the amino group of the anthranilamide onto the isocyanate, followed by an intramolecular condensation to form the six-membered ring of the quinazolin-4-one core. mdpi.comnih.gov The furan moiety from the original precursor would remain as a substituent on the final heterocyclic product.

Role in Chemical Ligation and Bioconjugation Strategies

The azide functionality makes this compound a valuable tool in the field of chemical biology, particularly for the covalent linking of molecules in complex biological environments.

Utilization as a Protecting Group for Amine Functionalities in Complex Syntheses

Information regarding the specific use of this compound as a protecting group for amine functionalities in complex syntheses is not available in the reviewed scientific literature.

Synthetic Applications of Related Structural Motifs

Use of the 3-(Furan-2-yl)acryloyl Group as a Chromogenic Substrate in Spectrophotometric Enzyme Assays

The 3-(Furan-2-yl)acryloyl moiety is a valuable chromophore incorporated into synthetic peptides to create chromogenic substrates for spectrophotometric enzyme assays. The principle of these assays lies in the change in the ultraviolet (UV) absorption spectrum of the substrate upon enzymatic cleavage. This alteration in absorbance allows for the continuous and sensitive monitoring of enzyme activity.

The furanacryloyl (FA) group, when conjugated to a peptide, exhibits a distinct UV absorption profile. When a proteolytic enzyme cleaves the peptide bond, the electronic environment of the FA chromophore is altered, leading to a measurable change in absorbance at a specific wavelength. This change, typically a decrease in absorbance, is directly proportional to the rate of substrate hydrolysis and, therefore, to the enzyme's activity.

A prominent example is the use of N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) as a substrate for Angiotensin-Converting Enzyme (ACE). medchemexpress.com ACE hydrolyzes FAPGG into N-[3-(2-furyl)acryloyl]-L-phenylalanine (FAP) and the dipeptide glycylglycine. medchemexpress.com This cleavage results in a decrease in absorbance at 340 nm, which is monitored to quantify ACE activity. This assay is instrumental in screening for ACE inhibitors. medchemexpress.com

Similarly, N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) serves as a synthetic substrate for collagenase, a matrix metalloproteinase (MMP). The hydrolysis of FALGPA by collagenase can be followed spectrophotometrically, providing a means to study the enzyme's kinetics and to screen for potential inhibitors relevant to conditions involving tissue degradation.

The table below summarizes key characteristics of these furanacryloyl-based chromogenic substrates.

| Substrate Name | Abbreviation | Target Enzyme | Assay Principle | Wavelength (nm) |

| N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine | FAPGG | Angiotensin-Converting Enzyme (ACE) | Decrease in absorbance upon hydrolysis | 340 |

| N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala | FALGPA | Collagenase | Change in absorbance upon hydrolysis | Not Specified |

These synthetic substrates offer significant advantages over natural substrates for routine enzyme assays, as they are well-defined, readily available, and their enzymatic processing generates a clear and easily quantifiable signal.

Mechanistic and Theoretical Investigations of 3 Furan 2 Yl Acryloyl Azide Reactivity

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity of molecules like 3-(furan-2-yl)-acryloyl azide (B81097). cuny.edu DFT calculations provide valuable insights into reaction mechanisms, transition state structures, and the factors governing selectivity.

DFT studies are instrumental in mapping the potential energy surfaces of reactions involving 3-(furan-2-yl)-acryloyl azide. By calculating the energies of reactants, intermediates, transition states, and products, researchers can propose and validate reaction pathways. For instance, in reactions like the Curtius rearrangement, which is characteristic of acyl azides, DFT can model the concerted or stepwise nature of the nitrogen extrusion and isocyanate formation. These calculations help in understanding the electronic rearrangements that occur during the reaction and can pinpoint the geometry of the transition state, offering a snapshot of the molecule at the peak of the energy barrier. researchgate.net

Theoretical investigations have been used to clarify debated reaction mechanisms, such as the hydrolysis of related hydrazones, by employing DFT for thermodynamic calculations. cuny.edu Similarly, for this compound, DFT can be used to explore its participation in various transformations, including cycloadditions and rearrangements. The calculated activation energies for different potential pathways can predict the most likely mechanism under specific reaction conditions.

The following table summarizes key parameters often derived from DFT calculations in mechanistic studies:

| Parameter | Description | Significance |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A lower Ea indicates a faster reaction rate. Comparing Ea for different pathways helps determine the most favorable mechanism. |

| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point of the reaction energy profile. | Provides a detailed picture of the bond-breaking and bond-forming processes. |

| Reaction Energy (ΔErxn) | The difference in energy between the products and reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (absorbs energy). |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. |

This table is generated based on general principles of computational chemistry and its application to reaction mechanisms.

When this compound or its derivatives undergo reactions such as cycloadditions, multiple products can often be formed. DFT calculations are crucial in predicting and explaining the observed regioselectivity and stereoselectivity. For example, in [3+2] cycloaddition reactions, DFT can be used to calculate the energies of the transition states leading to different regioisomers. The pathway with the lower activation energy will be the favored one, thus predicting the major product. usm.edu

The analysis of Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – is a key component of these studies. researchgate.netbohrium.com The energies and coefficients of the FMOs of the reactants can predict how they will interact. For instance, in a cycloaddition, the interaction between the HOMO of one reactant and the LUMO of the other determines the regiochemical outcome. DFT provides a quantitative measure of these orbital interactions. nih.gov

Studies on related furan (B31954) derivatives have shown that DFT calculations can successfully predict the electrophilic properties and reactivity of intermediate cations, which in turn dictates the outcome of reactions like hydroarylation. nih.govmdpi.com This approach can be extended to understand the selectivity of reactions involving the acryloyl azide moiety.

| Selectivity Type | Description | Predictive DFT Approach |

| Regioselectivity | The preference for one direction of bond making or breaking over all other possible directions. | Comparison of transition state energies for all possible regioisomeric pathways. Analysis of FMO coefficients. |

| Stereoselectivity | The preferential formation of one stereoisomer over another. | Comparison of transition state energies leading to different stereoisomers (e.g., syn vs. anti, endo vs. exo). |

This table illustrates how DFT is applied to predict reaction selectivity.

Spectroscopic and Calorimetric Analysis of Reaction Dynamics

Experimental techniques provide real-world data to complement and validate computational findings. Spectroscopic and calorimetric methods are particularly powerful for studying the dynamics and thermodynamics of reactions involving this compound.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials. It is particularly well-suited for investigating the thermal rearrangements of heteroaroyl azides, such as the Curtius rearrangement. researchgate.net In a DSC experiment, the heat flow into or out of a sample is measured as a function of temperature or time.

When a heteroaroyl azide is heated, it undergoes an exothermic rearrangement to form an isocyanate. This process is observed as a distinct peak in the DSC thermogram. researchgate.net The onset temperature of this peak provides information about the thermal stability of the azide, while the area under the peak corresponds to the enthalpy of the rearrangement. By comparing the DSC data for different heteroaroyl azides, researchers can assess the influence of the heterocyclic ring on the ease of the rearrangement. For example, a study on furan-2-carbonyl azide and other heteroaroyl azides revealed their thermal transition data through DSC analysis. researchgate.net

| Parameter | Information Gained from DSC |

| Onset Temperature (T_onset) | The temperature at which the thermal rearrangement begins. Indicates the thermal stability of the azide. |

| Peak Temperature (T_peak) | The temperature at which the rate of the rearrangement is at its maximum. |

| Enthalpy of Reaction (ΔH) | The total heat released or absorbed during the rearrangement. Proportional to the area under the DSC peak. |

This table outlines the key data obtained from DSC analysis of thermal rearrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the structural elucidation of organic molecules and for studying their dynamic behavior in solution. For derivatives of this compound, such as the corresponding acrylohydrazides, ¹H and ¹³C NMR are essential for confirming their structure. peerj.comresearchgate.net

Furthermore, NMR can be used to study conformational dynamics. For example, in (E)-3-(furan-2-yl) acrylohydrazide derivatives, ¹H NMR studies in DMSO-d₆ revealed the existence of a conformational equilibrium between synperiplanar and antiperiplanar conformers. peerj.comresearchgate.net This type of analysis provides insights into the preferred shapes of these molecules in solution, which can influence their reactivity. Two-dimensional NMR techniques, such as NOESY, can be used to establish through-space proximities of protons, further confirming conformational assignments. peerj.com

In studies of related furan derivatives, NMR monitoring has been used to observe the formation of cationic intermediates in superacidic media, providing direct evidence for the proposed reactive species in certain transformations. nih.govmdpi.com

| NMR Technique | Application in Studying this compound and its Derivatives |

| ¹H NMR | Confirms the presence of specific proton environments, determines coupling constants to establish stereochemistry of the double bond (E/Z), and studies conformational equilibria. peerj.comresearchgate.net |

| ¹³C NMR | Identifies the carbon skeleton of the molecule and provides information about the electronic environment of each carbon atom. peerj.comresearchgate.net |

| 2D NMR (e.g., COSY, HSQC, NOESY) | Establishes connectivity between protons (COSY), correlates protons to their attached carbons (HSQC), and determines spatial proximity of atoms to elucidate conformation and stereochemistry (NOESY). peerj.com |

This table summarizes the applications of various NMR techniques.

Structure-Reactivity Relationships and Electronic Effects on Reaction Outcomes

Understanding the relationship between the structure of a molecule and its reactivity is a fundamental goal in organic chemistry. For this compound, the furan ring and the acryloyl azide moiety both play crucial roles in determining its chemical behavior.

The electron-rich nature of the furan ring can influence the reactivity of the adjacent acryloyl system. Substituents on the furan ring can further modulate these electronic effects. For example, electron-donating groups on the furan ring would be expected to increase the electron density of the double bond, potentially affecting its susceptibility to electrophilic attack. Conversely, electron-withdrawing groups would have the opposite effect.

Studies on related furan-containing chalcones have established clear structure-activity relationships, where the nature and position of substituents on the aromatic rings significantly impact their biological activity. nih.gov Similarly, the electronic properties of the furan ring in this compound will influence the stability of intermediates and transition states in its reactions, thereby affecting reaction rates and product distributions.

The interplay between the furan ring and the acryloyl azide functionality can be systematically investigated by synthesizing a series of derivatives with different substituents on the furan ring and studying their reactivity in a given transformation. By correlating the observed reaction outcomes with electronic parameters of the substituents (e.g., Hammett parameters), a quantitative structure-reactivity relationship can be established. This knowledge is essential for the rational design of synthetic strategies utilizing this compound and its analogs.

Emerging Research Directions and Future Perspectives in 3 Furan 2 Yl Acryloyl Azide Chemistry

Development of Novel Catalytic Systems for Efficient Azide (B81097) Transformations

The reactivity of the acryloyl azide functional group in 3-(Furan-2-yl)-acryloyl azide is a focal point for the development of innovative catalytic systems. The Curtius rearrangement, a classical transformation of acyl azides, is a primary reaction of interest. Researchers are exploring various catalytic approaches to control the outcome of this rearrangement and to facilitate subsequent reactions of the resulting isocyanate intermediate.

One promising avenue is the use of acid catalysis to promote cycloaddition reactions of acryloyl azides. Studies on related acryloyl azides have shown that the presence of an acid can facilitate the formation of disubstituted pyridines through a trimolecular condensation pathway. The nature of the substituent on the double bond and the solvent system have been identified as crucial factors influencing the reaction yield.

Table 1: Acid-Promoted Cycloaddition of Acryloyl Azides

| Catalyst | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic Acid | Cinnamoyl azide | 3,5-Diphenylpyridine | High |

Beyond acid catalysis, transition metal catalysts, particularly those based on rhodium, are being investigated for their potential to mediate novel transformations of vinyl azides, a class of compounds structurally related to this compound. Rhodium(II) carboxylates have demonstrated efficacy in catalyzing the formation of indoles and pyrroles from vinyl azides. Furthermore, rhodium catalysts have been successfully employed in the atroposelective click cycloaddition of azides and alkynes, highlighting their potential for creating stereochemically complex molecules.

Lewis acid catalysis also presents a viable strategy for activating and directing the reactivity of the azide group. Lewis acids can coordinate to the azide moiety, facilitating reactions such as the Schmidt reaction with ketones. The choice of Lewis acid can significantly influence the reaction pathway, leading to either insertion products or rearranged iminium species.

Green Chemistry Approaches in the Synthesis and Application of Acryloyl Azides

In line with the growing emphasis on sustainable chemical manufacturing, researchers are actively pursuing green chemistry approaches for the synthesis and application of this compound. This includes the use of renewable starting materials, environmentally benign catalysts, and safer reaction conditions.

The precursor to this compound, 3-(furan-2-yl)acrylic acid, can be synthesized from carbohydrate-derived furfural (B47365), a key bio-based platform chemical. Recent research has focused on developing catalytic methods for the Knoevenagel condensation of furfural with malonic acid under solvent-free conditions using organocatalysts like piperidinium (B107235) acetate. This approach offers a renewable and atom-economical route to the acrylic acid precursor.

Table 2: Organocatalytic Synthesis of 3-(Furan-2-yl)acrylic Acid

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperidinium acetate | Solvent-free, 100 °C | Good to Excellent |

Enzymatic and biocatalytic methods are also being explored for the synthesis of furan-based compounds. While direct enzymatic synthesis of this compound has not yet been reported, the successful enzymatic polymerization of furan-based monomers like 2,5-furandicarboxylic acid (FDCA) suggests the potential for biocatalytic routes to furan (B31954) derivatives. Enzymes such as Candida antarctica lipase (B570770) B (CAL-B) have been effectively used in the synthesis of furan-based polyesters.

The inherent hazards associated with azides, particularly their potential for explosive decomposition, have driven the adoption of safer synthesis technologies. Continuous-flow microreactors offer enhanced safety for handling energetic intermediates like acyl azides due to the small reaction volumes and excellent heat and mass transfer.

Integration into Automated Synthesis Platforms for High-Throughput Derivatization

The integration of this compound into automated synthesis platforms is a key step towards accelerating the discovery of new bioactive molecules and functional materials. Automated flow chemistry systems are particularly well-suited for the synthesis and derivatization of this compound.

Flow chemistry enables the safe and efficient in-situ generation of acyl azides, which can then be immediately reacted with a variety of nucleophiles in a continuous process. This approach minimizes the accumulation of hazardous intermediates and allows for precise control over reaction parameters, leading to improved yields and purity. Automated flow systems can be programmed to perform multi-step syntheses, including the initial formation of the acyl azide from the corresponding carboxylic acid, followed by transformations such as the Curtius rearrangement and subsequent trapping of the isocyanate intermediate.

The versatility of the furan and acryloyl azide moieties makes this compound an ideal building block for the creation of compound libraries for high-throughput screening (HTS). Automated parallel synthesis platforms can be employed to react the azide with a diverse range of coupling partners, rapidly generating a large number of structurally related derivatives. This approach, combined with HTS, allows for the efficient exploration of the chemical space around the this compound scaffold to identify compounds with desired biological activities or material properties. The development of solution-phase synthesis methodologies for furan libraries, utilizing palladium-catalyzed cross-coupling reactions, further expands the possibilities for diversification.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(Furan-2-yl)acrylic acid |

| 2,5-Furandicarboxylic acid (FDCA) |

| Cinnamoyl azide |

| 3,5-Diphenylpyridine |

| 3-(Pyridin-3-yl)acryloyl azide |

| 3,5-Di(pyridin-3-yl)pyridine |

| Furfural |

| Malonic acid |

| Piperidinium acetate |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(Furan-2-yl)-acryloyl azide, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via Curtius rearrangement of 3-(furan-2-yl)acrylic acid derivatives. For example, a one-pot synthesis using (E)-3-(benzofuran-2-yl)acrylic acid in 1,2-dichlorobenzene at 180°C under conventional heating yielded 62% of the fused pyridone product . Optimization strategies include solvent selection (polar aprotic solvents enhance azide stability), controlled temperature gradients, and catalyst screening (e.g., Lewis acids).

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology : Key techniques include:

- FT-IR : Identification of azide (-N) stretching vibrations (~2100 cm) and α,β-unsaturated carbonyl (C=O) peaks (~1650–1700 cm) .

- NMR : H and C NMR to confirm furan ring protons (δ 6.2–7.4 ppm) and acryloyl group geometry (E/Z isomerism) .

- HPLC-MS : For purity assessment and molecular ion detection. Note: Independent validation is critical, as commercial sources often lack analytical data .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Azides are thermally unstable and potentially explosive. Use blast shields, avoid grinding dry solids, and store at low temperatures (<0°C) in inert atmospheres. Work under fume hoods with personal protective equipment (PPE). No specific toxicity data exists for this compound, so treat it as a high-risk material .

Advanced Research Questions

Q. How does the Curtius rearrangement mechanism facilitate the synthesis of heterocyclic compounds from this compound?

- Methodology : Upon heating, the azide undergoes Curtius rearrangement to form an isocyanate intermediate, which cyclizes with the furan ring to yield fused 2-pyridones (e.g., benzofuro[3,2-c]pyridin-1-one). Microwave irradiation (e.g., 150–200°C, 30 min) accelerates cyclization and improves regioselectivity compared to conventional heating .

Q. What are the advantages of microwave-assisted synthesis over conventional methods for generating fused pyridones?

- Methodology : Microwave irradiation reduces reaction time (from hours to minutes) and enhances yield by promoting uniform heating. For example, conventional heating at 180°C for 24 hours achieved 62% yield, while microwave conditions (200°C, 30 min) may further optimize conversion rates. Solvent choice (e.g., 1,2-dichlorobenzene vs. DMF) also impacts dielectric heating efficiency .

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO-LUMO gaps) to assess susceptibility to [3+2] cycloaddition. Compare activation energies for azide-alkyne vs. azide-olefin pathways. Experimental validation via kinetic studies (e.g., DSC for exothermicity) is recommended .

Q. What contradictions exist in reported synthetic yields for fused pyridones, and how can they be resolved?

- Data Analysis : Discrepancies arise from varying heating methods, solvent purity, and azide stability. For example, yields of 62% (conventional heating) vs. lower yields in polar solvents due to side reactions. Resolution strategies:

- Use in situ monitoring (e.g., Raman spectroscopy) to track intermediate formation.

- Conduct Design of Experiments (DoE) to isolate critical variables (temperature, solvent polarity, catalyst loading).

Q. How can this compound be functionalized for applications in polymer science?

- Methodology : The azide group enables click chemistry (e.g., CuAAC with alkynes) to graft polymers. For example, acryloyl azides have been copolymerized with styrene via free-radical polymerization under γ-irradiation (e.g., Co), producing azide-functionalized polymers for biomedical scaffolds .

Q. What strategies enhance the stability of this compound during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。